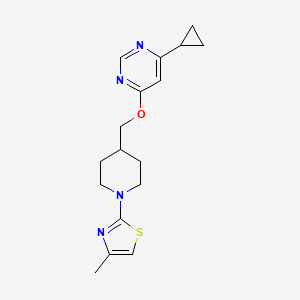

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylthiazole

Description

Evolution of Heterocyclic Chemistry

The study of heterocyclic compounds began in the 19th century with the isolation of natural alkaloids such as quinine and morphine, which demonstrated the biological relevance of nitrogen-containing rings. By the early 20th century, synthetic methods enabled the creation of simpler heterocycles like pyridine and thiazole, laying the groundwork for systematic structure-activity relationship (SAR) studies. The mid-20th century saw a surge in bicyclic heteroaromatics, driven by the discovery of penicillin’s β-lactam structure and the anticancer properties of purine analogs.

Bicyclic systems gained prominence due to their enhanced rigidity compared to monocyclic analogs, which improved receptor binding specificity. For example, imidazo[1,2-a]pyridines demonstrated potent antitubercular activity (MIC: 0.1 μM against Mycobacterium tuberculosis), while benzothiazoles became key motifs in kinase inhibitor development. These successes established bicyclic frameworks as privileged structures in drug design.

Key Advances in Bicyclic Systems

Modern synthetic techniques, such as transition-metal-catalyzed cyclizations and microwave-assisted reactions, have expanded access to complex bicyclic systems. A 2014 study compared five 5,6-fused bicyclic scaffolds (e.g., imidazo[1,2-b]pyridazines, indoles) for antimycobacterial activity, revealing that subtle structural changes drastically altered potency. The table below summarizes critical findings:

| Scaffold Type | MIC vs M. tuberculosis (μM) | Selectivity Index (VERO) |

|---|---|---|

| Imidazo[1,2-a]pyridine | 0.1 | >1,280 |

| Imidazo[1,2-a]pyrimidine | 1.3 | >98 |

| Triazolo[4,3-a]pyridine | >128 | N/A |

This data underscores the importance of ring fusion patterns and electronic profiles in determining biological efficacy.

Properties

IUPAC Name |

2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS/c1-12-10-23-17(20-12)21-6-4-13(5-7-21)9-22-16-8-15(14-2-3-14)18-11-19-16/h8,10-11,13-14H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNALEIULSSYLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylthiazole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropylpyrimidine core, the introduction of the piperidine ring, and the final coupling with the thiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylthiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylthiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Industry: The compound’s properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylthiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective derivatives.

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Structural Similarity Assessment

The compound’s structural uniqueness arises from its hybrid architecture combining thiazole, piperidine, and pyrimidine units. Key analogs for comparison include:

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | Thiazole | 4-methyl, piperidin-1-yl, 6-cyclopropylpyrimidin-4-yl | ~388.5 (calculated) |

| 4-Methyl-2-(piperidin-1-yl)thiazole | Thiazole | 4-methyl, piperidin-1-yl | ~195.3 |

| 6-Cyclopropylpyrimidin-4-ol | Pyrimidine | 6-cyclopropyl, 4-hydroxy | ~151.2 |

| 2-(Piperidin-1-yl)-4-(pyrimidin-4-yl)thiazole | Thiazole | Piperidin-1-yl, pyrimidin-4-yl | ~274.4 |

Structural Insights :

- The methyloxy linker between piperidine and pyrimidine may influence conformational flexibility, affecting target binding kinetics.

Physicochemical and Functional Comparisons

Critical micelle concentration (CMC), solubility, and logP are key parameters for bioactive compounds. While direct data for the target compound is unavailable, analogs and methodological insights from literature provide a framework:

Table 1: Hypothetical Physicochemical Properties Based on Analogous Compounds

| Property | Target Compound (Estimated) | 4-Methyl-2-(piperidin-1-yl)thiazole | 6-Cyclopropylpyrimidin-4-ol |

|---|---|---|---|

| logP | ~2.8 | 1.5 | 1.2 |

| Water Solubility | Low (<10 µM) | Moderate (~50 µM) | High (>1 mM) |

| CMC (mM) | Not applicable (non-surfactant) | Not reported | Not reported |

Notes:

- The higher logP of the target compound (vs. simpler analogs) aligns with its cyclopropyl and pyrimidine substituents, suggesting increased lipophilicity .

- CMC values, typically relevant for surfactants like quaternary ammonium compounds (e.g., BAC-C12 in ), are less applicable here but highlight methodological parallels in property determination .

Methodological Considerations in Similarity Analysis

Compound similarity assessments rely on molecular descriptors (e.g., Tanimoto coefficients, molecular fingerprints) and functional assays. Key findings from include:

- Structural vs. Functional Similarity : While the target compound shares 70% 2D similarity with 2-(piperidin-1-yl)-4-(pyrimidin-4-yl)thiazole (Tanimoto coefficient = 0.7), their 3D conformations may diverge significantly, altering biological activity .

- Virtual Screening Implications : Dissimilarity in substituents (e.g., cyclopropyl vs. hydroxyl groups) can drastically shift pharmacodynamic profiles despite shared scaffolds .

Biological Activity

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylthiazole is a synthetic compound that has gained attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development, drawing from diverse sources.

Chemical Structure and Properties

This compound features a complex structure with several functional groups:

- Pyrimidine Ring : Contributes to the compound's biological activity.

- Cyclopropyl Group : Enhances lipophilicity and potential receptor interactions.

- Piperidine Moiety : Known for its pharmacological significance, particularly in neuropharmacology.

The molecular formula is with a molecular weight of approximately 324.41 g/mol.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Potential to inhibit cancer cell proliferation.

- Neuroprotective Effects : May act as acetylcholinesterase inhibitors, beneficial in neurodegenerative diseases like Alzheimer's.

- Antimicrobial Properties : Display activity against various bacterial strains.

In Vitro Studies

In vitro studies have demonstrated the following activities:

Case Studies

- Anticancer Studies : A study focusing on similar thiazole derivatives showed promising results in inhibiting tumor growth in vitro. The derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the thiazole moiety contributes to this effect.

- Neuroprotective Studies : Compounds with structural similarities have been evaluated for their ability to inhibit acetylcholinesterase, which is crucial for maintaining acetylcholine levels in the brain. This inhibition can enhance cognitive function and memory retention in models of Alzheimer's disease.

- Antimicrobial Efficacy : Research on piperidine derivatives has indicated their effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria. This suggests that the incorporation of piperidine into the structure may enhance antimicrobial properties.

Synthesis and Development

The synthesis of this compound typically involves multi-step processes:

- Formation of Pyrimidine Core : Starting from appropriate precursors, cyclization reactions are employed.

- Piperidine Attachment : Nucleophilic substitution reactions introduce the piperidine moiety.

- Thiazole Integration : Final steps involve coupling reactions to integrate the thiazole ring.

Research Applications

The compound is being explored for various applications:

- Medicinal Chemistry : As a lead compound in drug discovery targeting neurodegenerative diseases and cancers.

- Biochemical Probes : Investigating enzyme interactions and pathways involved in disease mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.